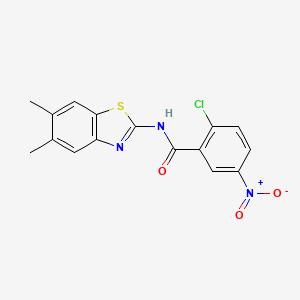

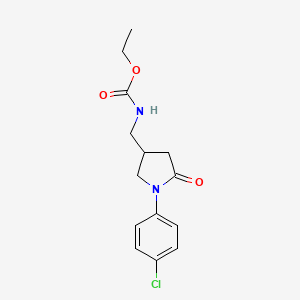

2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide, also known as DMNB-chloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 360.8 g/mol. In

Aplicaciones Científicas De Investigación

Anticancer Potential

Research into novel derivatives of benzothiazoles, including compounds structurally related to "2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide," has shown promising anticancer activity. For instance, derivatives bearing different substituents on the phenyl ring have demonstrated cytostatic activities against malignant human cell lines such as cervical (HeLa), breast (MCF-7), colon (CaCo-2), laryngeal carcinoma (Hep-2), and normal human fibroblast cell lines (WI-38) (Racané et al., 2006).

Electrochemical Analysis

The electrochemical behaviors of benzoxazole compounds, which are closely related to benzothiazoles, have been studied using various voltammetry techniques. This research facilitates the rapid and sensitive quantitative determination of these compounds, highlighting their potential applications in chemical analysis (Zeybek et al., 2009).

Cytotoxicity Studies

Further studies on quinazolinones, another structurally related class of compounds, have identified significant cytotoxic effects toward various cancer cell lines, including human monocytic leukemia cells (U937), mouse monocytic leukemia cells (WEHI-3), human hepatoma cells (HepG2, Hep3B), and human lung carcinoma cells (A549, CH27), with EC50 values ranging from 0.30 to 10.10 μM. This research underscores the potential of these compounds in cancer treatment (Hour et al., 2007).

Synthesis and Application in Organic Materials

The synthesis of highly stable nitroxide radicals derived from benzimidazole, including 5,6-dimethyl derivatives, has been explored. These compounds have been characterized for their electron spin resonance spectroscopy, crystallography, and magnetic susceptibility, contributing to the development of organic magnetic materials (Ferrer et al., 2001).

Antibacterial Activity

The synthesis and screening of hydroxy-substituted benzothiazole derivatives have shown significant biological activities against Streptococcus pyogenes, particularly with hydroxy substitution at benzothiazole. This indicates their potential as antibacterial agents, contributing to the development of new treatments for bacterial infections (Gupta, 2018).

Propiedades

IUPAC Name |

2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3S/c1-8-5-13-14(6-9(8)2)24-16(18-13)19-15(21)11-7-10(20(22)23)3-4-12(11)17/h3-7H,1-2H3,(H,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBTZAVMNQQWRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(2-Phenoxyethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2355100.png)

![Tert-butyl 4-(5,6,7,8-tetrahydro[1,8]naphthyridine-2-yl)butylcarbamate](/img/structure/B2355101.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide](/img/structure/B2355116.png)

![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2355118.png)